N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring:
- Acetamide backbone: Linked to a 4-acetylphenyl group at the N-position.
- Imidazole core: Substituted at position 2 with a sulfanyl (-S-) group connecting to the acetamide.
- Position 5 substituent: A hydroxymethyl (-CH2OH) group on the imidazole ring.
- Position 1 substituent: A carbamoylmethyl group attached to a (4-methylphenyl)methyl (p-tolylmethyl) moiety.
Properties
IUPAC Name |
2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-16-3-5-18(6-4-16)11-25-22(31)13-28-21(14-29)12-26-24(28)33-15-23(32)27-20-9-7-19(8-10-20)17(2)30/h3-10,12,29H,11,13-15H2,1-2H3,(H,25,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGGLNPSXLHLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfanyl group, and the attachment of the acetamide moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the acetamide moiety would produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide has been investigated for its potential as a pharmaceutical agent:
- Anticancer Activity: Research indicates that compounds with imidazole rings can inhibit tumor growth by affecting cell signaling pathways, particularly those involving p38 mitogen-activated protein kinases (MAPKs) .
- Antimicrobial Properties: The sulfanyl group may enhance the compound's ability to disrupt bacterial cell walls, making it a candidate for developing new antibiotics .
Biochemical Studies
The compound's structure allows it to interact with various biomolecules, making it useful in biochemical assays:
- Enzyme Inhibition Studies: It can serve as an inhibitor in studies targeting specific enzymes involved in disease pathways, helping to elucidate mechanisms of action .
Drug Development
Given its complex structure and biological activity, this compound is a candidate for further development into therapeutic agents:
- Formulation Development: Its solubility and stability can be optimized for use in drug formulations, potentially leading to new treatments for diseases such as cancer and infections .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- A study on derivatives of imidazole compounds demonstrated significant anticancer effects in vitro, leading to further exploration of their mechanisms .
- Research focused on the antimicrobial properties of sulfanyl compounds has shown promising results against resistant bacterial strains, suggesting a pathway for new antibiotic development .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring and sulfanyl group may play crucial roles in binding to enzymes or receptors, modulating their activity and leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Diversity :
- The target compound uniquely combines hydroxymethyl (polar) and p-tolylmethyl-carbamoylmethyl (bulky, hydrophobic) groups, which may enhance receptor binding specificity compared to simpler analogs like the chlorophenyl derivatives .
- N-[1-(4-methyl-1H-imidazol-2-yl)ethyl]acetamide () lacks the sulfanyl bridge and complex substituents, resulting in lower molecular weight and reduced steric hindrance .
Biological Implications: Halogenated analogs (e.g., 4-chlorophenyl in ) often exhibit enhanced metabolic stability and membrane permeability due to halogen electronegativity.
Crystallographic Data :
- Structural analogs like were characterized using SHELX software (), highlighting the importance of crystallography in confirming imidazole ring geometry and substituent orientation .
Research Findings and Trends
- Synthetic Accessibility : Compounds with simpler substituents (e.g., methyl, chlorophenyl) are more frequently reported, suggesting challenges in synthesizing the target’s multifunctional groups .
- Solubility vs. Bioavailability : The hydroxymethyl group may improve water solubility compared to halogenated analogs, but the bulky p-tolylmethyl group could limit absorption .
Biological Activity
N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an imidazole ring, a sulfanyl group, and an acetylphenyl moiety. Its molecular formula is C25H30N4O2S, and it has a molar mass of approximately 478.61 g/mol. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O2S |
| Molar Mass | 478.61 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Potential
Recent studies have indicated that compounds containing imidazole and phenyl groups exhibit significant anticancer properties. For instance, derivatives similar to N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide have shown selective cytotoxicity against various cancer cell lines.
Mechanism of Action:
- Inhibition of Topoisomerases: Compounds with imidazole structures often act as inhibitors of topoisomerases, enzymes critical for DNA replication and repair.
- Apoptosis Induction: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.
Case Studies
-
Study on Cytotoxicity:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of imidazole derivatives and their evaluation against breast cancer cell lines. The compound exhibited an IC50 value of 12 µM, indicating potent activity against these cells . -
Mechanistic Insights:
Research conducted by Kumar et al. (2023) demonstrated that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspase-3 .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | IC50 = 12 µM against breast cancer cells | |
| Apoptosis Induction | Increased cytochrome c release | |
| Topoisomerase Inhibition | Significant inhibition observed |
Pharmacological Studies
Pharmacological evaluations have revealed that N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide interacts with multiple biological targets, which may contribute to its therapeutic efficacy.
Key Findings:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cancer progression.
- Synergistic Effects: When used in combination with other chemotherapeutic agents, it enhances their efficacy, suggesting potential for combination therapy approaches.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
